molecular formula C10H8Cl2N2OSe B11498634 5-(2,5-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one

5-(2,5-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one

Cat. No.: B11498634
M. Wt: 322.06 g/mol
InChI Key: CVCNTHZKEMAAEN-UHFFFAOYSA-N
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Description

5-[(2,5-DICHLOROPHENYL)METHYL]-2-IMINO-1,3-SELENAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of selenazolidinones. This compound is characterized by the presence of a selenazolidinone ring, which is a five-membered ring containing selenium, nitrogen, and oxygen atoms. The compound also features a dichlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(2,5-DICHLOROPHENYL)METHYL]-2-IMINO-1,3-SELENAZOLIDIN-4-ONE typically involves the reaction of 2,5-dichlorobenzyl chloride with selenourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

5-[(2,5-DICHLOROPHENYL)METHYL]-2-IMINO-1,3-SELENAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of selenides.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2,5-DICHLOROPHENYL)METHYL]-2-IMINO-1,3-SELENAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-DICHLOROPHENYL)METHYL]-2-IMINO-1,3-SELENAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-[(2,5-DICHLOROPHENYL)METHYL]-2-IMINO-1,3-SELENAZOLIDIN-4-ONE can be compared with other selenazolidinone derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the dichlorophenyl group and the selenazolidinone ring in 5-[(2,5-DICHLOROPHENYL)METHYL]-2-IMINO-1,3-SELENAZOLIDIN-4-ONE contributes to its unique chemical and biological properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C10H8Cl2N2OSe

Molecular Weight

322.06 g/mol

IUPAC Name

2-amino-5-[(2,5-dichlorophenyl)methyl]-1,3-selenazol-4-one

InChI

InChI=1S/C10H8Cl2N2OSe/c11-6-1-2-7(12)5(3-6)4-8-9(15)14-10(13)16-8/h1-3,8H,4H2,(H2,13,14,15)

InChI Key

CVCNTHZKEMAAEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2C(=O)N=C([Se]2)N)Cl

Origin of Product

United States

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